4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid
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Overview
Description
4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid is an organic compound with the molecular formula C14H21NO4S. It is a derivative of benzoic acid, where the carboxyl group is substituted with a tert-butoxycarbonyl (Boc) protected aminoethylthio group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Thioether Formation: The protected aminoethyl group is then reacted with 4-chlorobenzoic acid to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Deprotected amines.
Scientific Research Applications
4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid involves its ability to interact with various molecular targets through its functional groups. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in hydrogen bonding and electrostatic interactions with biological targets. The thioether linkage provides stability and resistance to metabolic degradation, enhancing the compound’s efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-((2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid: Similar structure but with an ethoxy group instead of a thioether linkage.
4-((2-((tert-Butoxycarbonyl)amino)methyl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)benzoic acid is unique due to its thioether linkage, which provides enhanced stability and reactivity compared to its analogs. This makes it particularly useful in applications requiring robust chemical properties and resistance to metabolic degradation.
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-8-9-20-11-6-4-10(5-7-11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHYHHRGXGHLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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